molecular formula C18H25N3O B7050403 1-[(2-Methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile

1-[(2-Methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile

Cat. No.: B7050403
M. Wt: 299.4 g/mol
InChI Key: ZNITUJDVWZBBPT-UHFFFAOYSA-N
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Description

1-[(2-Methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile is a complex organic compound with a unique structure that combines elements of oxane, pyridine, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxane ring, followed by the introduction of the pyridine and piperidine moieties. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

1-[(2-Methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a bioactive compound, influencing various biological pathways.

    Medicine: It may be investigated for its therapeutic potential in treating diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyridine-containing molecules. These compounds often share some structural features but differ in their specific functional groups and overall reactivity.

Uniqueness

1-[(2-Methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile is unique due to its combination of an oxane ring with pyridine and piperidine moieties. This structure provides a distinct set of chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-[(2-methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-15-12-16(5-11-22-15)13-21-9-6-18(14-19,7-10-21)17-4-2-3-8-20-17/h2-4,8,15-16H,5-7,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNITUJDVWZBBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)CN2CCC(CC2)(C#N)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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